![molecular formula C15H21NO3 B1306261 3-Methoxy-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde CAS No. 46995-88-4](/img/structure/B1306261.png)

3-Methoxy-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde

Overview

Description

The compound 3-Methoxy-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde is a chemical of interest due to its potential biological activities. It is structurally related to various compounds that have been synthesized and studied for their antimicrobial and cytotoxic properties. For instance, similar compounds with a benzaldehyde core have been shown to exhibit significant antibacterial and antifungal activity, as well as cytotoxic activity against human tumor cells .

Synthesis Analysis

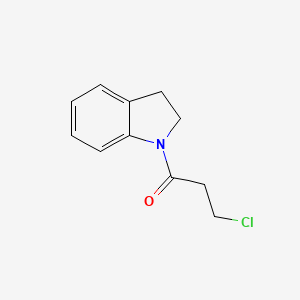

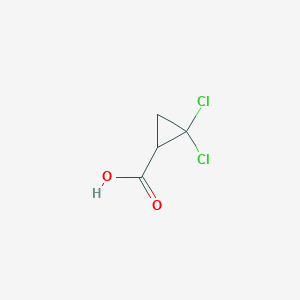

The synthesis of related compounds involves the reductive amination of intermediates with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . Although the exact synthesis of 3-Methoxy-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde is not detailed in the provided papers, the methodologies applied in the synthesis of structurally similar compounds suggest that similar reductive amination techniques could be employed for its synthesis.

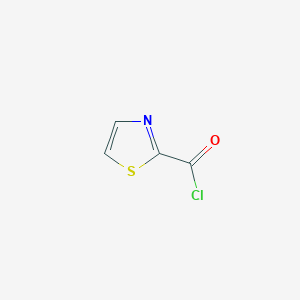

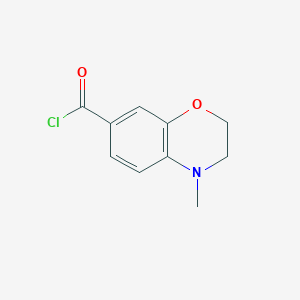

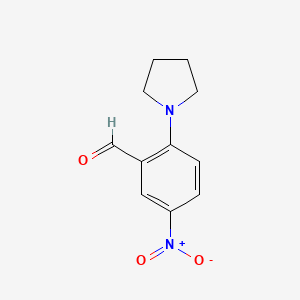

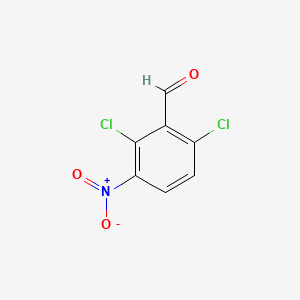

Molecular Structure Analysis

The molecular structure of compounds closely related to 3-Methoxy-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde has been determined using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and mass spectroscopy . X-ray diffraction has also been used to determine the crystal structure of similar compounds, providing detailed insights into their molecular geometry .

Chemical Reactions Analysis

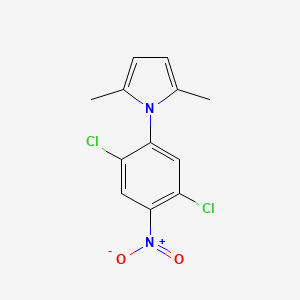

Compounds with a similar structure to 3-Methoxy-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde have been used to synthesize novel silver(I) complexes, which were then characterized and tested for biological activity . Additionally, the reactivity of related compounds in aromatic nucleophilic substitution reactions has been studied, with the rate of substitution being influenced by the concentration of the amine and the properties of the leaving group .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 3-Methoxy-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde have been characterized using a variety of techniques. These compounds typically exhibit significant biological activities, which can be correlated with their molecular structures as determined by spectroscopic and crystallographic methods . The interaction of these compounds with biological targets, such as DNA and proteins, has been explored to understand their mode of action .

Scientific Research Applications

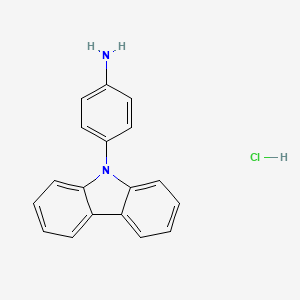

1. Silver(I) Complex Synthesis and Cytotoxicity Studies

Silver(I) complexes, including those with 3-Methoxy-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde thiosemicarbazone, have been synthesized and characterized. These complexes demonstrate notable cytotoxic activity against human tumor cells like lung A549, breast MDA-MB-231, and MCF-7. Cellular uptake studies and effects on apoptosis, mitochondrial membrane potential, and reactive oxygen species production have been evaluated, particularly in breast cancer cells (Silva et al., 2020).

2. Synthesis and Copolymerization with Styrene

Research involving the synthesis of novel trisubstituted ethylenes, including alkoxy ring-substituted propyl and isopropyl 2-cyano-3-phenyl-2-propenoates, has been conducted. The synthesis process involves piperidine catalyzed Knoevenagel condensation of ring-substituted benzaldehydes. These ethylenes were then copolymerized with styrene, leading to the production of novel copolymers, with studies detailing their composition and decomposition properties (Kharas et al., 2016; 2018; 2015).

3. Microwave-Assisted Synthesis of Substituted 3-Phenylpropionic Acids

Microwave-assisted synthesis techniques have been utilized for the production of substituted 3-Phenylpropionic acids, starting from compounds like 3-Methoxy-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde. This process highlights the efficiency of microwave irradiation in rapid and high-yield synthesis of chemically significant compounds (Sharma et al., 2003).

properties

IUPAC Name |

3-methoxy-4-(2-piperidin-1-ylethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-18-15-11-13(12-17)5-6-14(15)19-10-9-16-7-3-2-4-8-16/h5-6,11-12H,2-4,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIBMWNAENSUGHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)OCCN2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30389830 | |

| Record name | 3-Methoxy-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

46995-88-4 | |

| Record name | 3-Methoxy-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

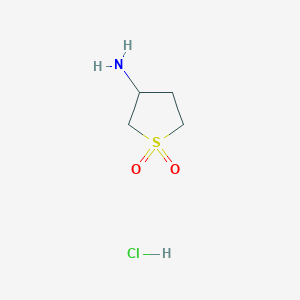

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[c][1,2,5]thiadiazol-4-ylmethanamine](/img/structure/B1306193.png)